2-(Benzylphenylamino)ethyl acetoacetate
Description
2-(Benzylphenylamino)ethyl acetoacetate is an organic compound characterized by its acetoacetate ester backbone and a benzylphenylamino substituent. The acetoacetate group enables reactivity in nucleophilic additions and condensations, while the benzylphenylamino moiety may enhance bioactivity through interactions with biological targets like enzymes or receptors .
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(N-benzylanilino)ethyl 3-oxobutanoate |
InChI |
InChI=1S/C19H21NO3/c1-16(21)14-19(22)23-13-12-20(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-11H,12-15H2,1H3 |
InChI Key |
HJMWPPKSBZIXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylphenylamino)ethyl acetoacetate typically involves the reaction of ethyl acetoacetate with benzylphenylamine. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The general reaction scheme is as follows:
Formation of Enolate: Ethyl acetoacetate is deprotonated by sodium ethoxide to form an enolate ion.
Nucleophilic Addition: The enolate ion then undergoes nucleophilic addition to the benzylphenylamine, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylphenylamino)ethyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or amides.
Scientific Research Applications
2-(Benzylphenylamino)ethyl acetoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylphenylamino)ethyl acetoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Key Research Findings
- Antimicrobial Activity: Ethyl 2-(benzylamino)acetate shows moderate antibacterial effects, but substituting the benzyl group with bulkier moieties (e.g., benzisothiazole) may improve potency .
- Cancer Research: Azo-acetoacetate hybrids demonstrate cytotoxic effects against cancer cell lines, suggesting a pathway for optimizing this compound derivatives .
- Solubility and Reactivity: The dimethylamino group in 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate improves water solubility, a critical factor in drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
